Cas no 888941-86-4 (INULANOLIDE A)

INULANOLIDE A structure
INULANOLIDE A structure
Product Name:INULANOLIDE A
CAS-nummer:888941-86-4
MF:C34H44O9
MW:596.7
CID:2087125
PubChem ID:137796518
Update Time:2024-10-26

INULANOLIDE A Chemische en fysische eigenschappen

Naam en identificatie

    • Inulanolide A
    • CID 102004674
    • (3S,3aR,3'aS,4R,6'S,7aS,8'aR,9'R,10'aR,11'R)-11'-(Acetyloxy)-5-[(1R)-4-(acetyloxy)-1-methylbutyl]-3a,3'a,4,4',6',7,7a,9',10',10'a-decahydro-4-hydroxy-5',6,9'-trimethyl-3'-methylene-spiro[benzofuran-3(2H),7'(8'H)-[6,8a]methano[8aH]benzo[4,5]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione
    • Spiro[benzofuran-3(2H),7'(8'H)-[6,8a]methano[8aH]benzo[4,5]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione, 11'-(acetyloxy)-5-[(1R)-4-(acetyloxy)-1-methylbutyl]-3a,3'a,4,4',6',7,7a,9',10',10'a-decahydro-4-hydroxy-5',6,9'-trimethyl-3'-methylene-, (3S,3aR,3'aS,4R,6'S,7aS,8'aR,9'R,10'aR,11'R)-
    • (3S,3aR,3′aS,4R,6′S,7aS,8′aR,9′R,10′aR,11′R)-11′-(Acetyloxy)-5-[(1R)-4-(acetyloxy)-1-methylbutyl]-3a,3′a,4,4′,6′,7,7a,9′,10′,10′a-decahydro-4-hydroxy-5′,6,9′-trimethyl-3′-methylenespiro[benzofuran-3(2H),7′(8′H)-[6,8a]methano[8aH]benzo[4,5]cyclohepta[1,2-b]furan]-2,2′(3′H)-dione (ACI)
    • 888941-86-4
    • [(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate
    • [(4R)-4-[(1'S,2'S,3S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate
    • INULANOLIDE A
    • Inchi: 1S/C34H44O9/c1-15(9-8-10-40-20(6)35)26-16(2)11-25-28(29(26)37)34(32(39)43-25)14-33-17(3)12-24-22(18(4)31(38)42-24)13-23(33)19(5)27(34)30(33)41-21(7)36/h15,17,22,24-25,27-30,37H,4,8-14H2,1-3,5-7H3/t15-,17-,22+,24-,25+,27-,28+,29+,30-,33-,34+/m1/s1
    • InChI-sleutel: FPZMKWNKHQRDMW-NOYAQANASA-N
    • LACHT: O=C1O[C@H]2CC(=C([C@@H]([C@H]2[C@]21C[C@@]13[C@H](C)C[C@H]4OC(C([C@@H]4CC1=C([C@@H]2[C@H]3OC(=O)C)C)=C)=O)O)[C@H](C)CCCOC(=O)C)C

Berekende eigenschappen

  • Exacte massa: 596.29853298g/mol
  • Monoisotopische massa: 596.29853298g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 43
  • Aantal draaibare bindingen: 8
  • Complexiteit: 1360
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 11
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 125
  • XLogP3: 2.6

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.27±0.1 g/cm3(Predicted)
  • Smeltpunt: 126.1-127.0 °C
  • Kookpunt: 763.6±60.0 °C(Predicted)
  • Oplosbaarheid: Soluble in Chloroform,Dichloromethane,Ethyl Acetate,DMSO,Acetone,etc.
  • pka: 13.69±0.70(Predicted)

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